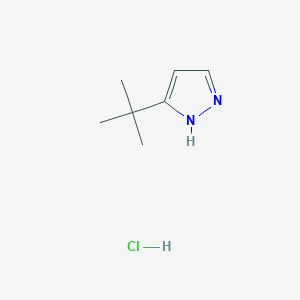

3-T-Butyl-1H-pyrazole, hcl

Description

BenchChem offers high-quality 3-T-Butyl-1H-pyrazole, hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-T-Butyl-1H-pyrazole, hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-5-8-9-6;/h4-5H,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMHULJGNXVTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-62-1 | |

| Record name | 1H-Pyrazole, 3-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Crystal Structure and Supramolecular Architecture of 3-tert-Butyl-1H-Pyrazole Derivatives

[1]

Executive Summary

The introduction of a tert-butyl group at the 3-position of the pyrazole ring is a critical design strategy in medicinal and coordination chemistry. It introduces significant steric bulk and lipophilicity, altering the pharmacokinetics of drug candidates and the steric protection of metal centers in catalysis. This guide analyzes the solid-state behavior of 3-tert-butyl-1H-pyrazole derivatives, focusing on tautomeric preferences, hydrogen-bonding networks, and crystallographic protocols.

Key Insight: The tert-butyl group acts as a "supramolecular anchor," often overriding weaker packing forces to dictate specific lattice geometries. Unlike smaller alkyl substituents, the tert-butyl moiety disrupts planar

Structural Chemistry & Tautomerism[2][3]

The Tautomeric Equilibrium

In solution, 3-substituted pyrazoles exist in a rapid equilibrium between the 1H- and 2H-tautomers (often referred to as 3-substituted and 5-substituted forms depending on numbering). However, in the crystalline state, the molecule freezes into a single tautomer stabilized by lattice energy and intermolecular hydrogen bonds.

-

3-substituted form (

-H): The tert-butyl group is adjacent to the NH.[1] This is generally less favored sterically if the tert-butyl group is very bulky, but can be stabilized by specific hydrogen bond donors. -

5-substituted form (

-H): The tert-butyl group is adjacent to the unprotonated nitrogen (

Supramolecular Synthons

The dominant feature of pyrazole crystallography is the

-

Cyclic Dimers (

): Two pyrazole molecules pair up via reciprocal -

Catemers (Chains): An infinite chain where the NH of one molecule donates to the N of the next (

motif). The tert-butyl group often forces a helical twist in these chains to accommodate its volume.

Visualization of Structural Motifs

The following diagram illustrates the tautomeric equilibrium and the resulting supramolecular assembly pathways.

Caption: Pathway from solution-state tautomeric equilibrium to solid-state supramolecular architectures.

Experimental Protocol: Crystallization & Characterization

This protocol details the synthesis and crystallization of 3,5-bis(tert-butyl)-1H-pyrazol-4-amine , a derivative where the steric crowding is maximized, providing an excellent case study for resolving disorder and tautomerism.

Synthesis Workflow

Reagents: 2,2,6,6-tetramethyl-3,5-heptanedione, Hydrazine monohydrate, Ethanol.[2]

-

Condensation: Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (10.0 g, 54.3 mmol) in Ethanol (35 mL).

-

Addition: Add hydrazine monohydrate (3.3 equiv) dropwise.

-

Reflux: Heat at 373 K for 8 hours.

-

Isolation: Evaporate solvent under vacuum to obtain the crude pyrazole.

-

Functionalization (Optional): Nitration followed by reduction (Pd/C,

) yields the 4-amine derivative.

Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the high lipophilicity of the tert-butyl groups. A slow diffusion method is required for X-ray quality single crystals.

-

Solvent System: Dichloromethane (DCM) / Hexane.

-

Step 1: Dissolve 50 mg of the purified derivative in 2 mL of DCM in a small vial.

-

Step 2: Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane.

-

Step 3: Seal the outer jar and store at 4°C (277 K).

-

Mechanism: Hexane slowly diffuses into the DCM, lowering solubility and promoting controlled nucleation.

-

Timeline: Colorless block crystals appear within 48–72 hours.

Data Collection & Refinement Strategy

When refining structures with tert-butyl groups, rotational disorder is common.

-

Temperature: Collect data at 100 K (or lower) to freeze methyl group rotations.

-

Disorder Handling: If the tert-butyl methyl groups appear as diffuse electron density, model them as two positions (A and B) with split occupancy (e.g., 0.60/0.40). Use EADP constraints in SHELXL for anisotropic displacement parameters if atoms are close.

-

Hydrogen Atoms: Locate the Pyrazole-NH proton in the difference Fourier map to definitively assign the tautomer. Do not geometrically place it until the position is confirmed by electron density.

Case Study Data Comparison

The following table compares crystallographic parameters of relevant 3-tert-butyl derivatives. Note the impact of the substituent on the Space Group and Packing.[3]

| Compound | Crystal System | Space Group | Unit Cell Vol ( | H-Bond Motif | Ref |

| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | Monoclinic | ~1197 | Dimer + Chain | [1] | |

| 3-t-butyl-5-methyl-1H-pyrazole | Triclinic | ~680 | Cyclic Trimer | [2] | |

| Tp | Monoclinic | ~4500 | Metal Chelated | [3] |

Table Note: The "Tp" ligand refers to the Tris(3-tert-butylpyrazolyl)borate anion, where the steric bulk creates a protective pocket for metal ions.

References

-

Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine. Source: Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025).[2] Zeitschrift für Kristallographie - New Crystal Structures.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Silva, V. L. M., et al. (2021). Molecules.

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Copper(I) Complexes. Source: MDPI Inorganics.

-

Crystal structure of 3-tert-butyl-pyrazolo[5,1-c][1,2,4]triazine derivatives. Source: Mironovich, L. M., et al. (2021).[4] Journal of Structural Chemistry.

Sources

- 1. Different intra- and inter-molecular hydrogen-bonding patterns in (3 S,4a S,8a S)-2-[(2 R,3 S)-3-(2,5- X2-benzamido)-2-(2,5- X2-benzo-yloxy)-4-phenyl-butyl]- N- tert-butyldeca-hydro-iso-quinoline-3-carboxamides (X = H or Cl): compounds with moderate aspartyl protease inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-tert-butyl-1H-pyrazole Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 3-tert-butyl-1H-pyrazole hydrochloride, a valuable building block in medicinal chemistry and drug development. The pyrazole moiety is a privileged scaffold in numerous FDA-approved drugs, and this protocol offers a reliable method for the preparation of a key substituted pyrazole intermediate.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but also the scientific rationale behind the procedural choices.

Introduction

3-tert-butyl-1H-pyrazole is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The tert-butyl group can impart desirable properties such as increased lipophilicity and metabolic stability. The hydrochloride salt form often improves the compound's solubility and handling characteristics.[2]

The synthesis described herein follows the classical Knorr pyrazole synthesis pathway, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[3] In this protocol, we utilize 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) as the 1,3-dicarbonyl equivalent and hydrazine hydrate as the source of the hydrazine moiety. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Reaction Scheme

Caption: Synthetic workflow for 3-tert-butyl-1H-pyrazole hydrochloride.

Experimental Protocol

Part 1: Synthesis of 3-tert-butyl-1H-pyrazole (Free Base)

This procedure is adapted from established methods for pyrazole synthesis from β-ketonitriles. The acidic conditions facilitate both the initial condensation and the subsequent cyclization and dehydration steps.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4,4-dimethyl-3-oxopentanenitrile | C7H11NO | 125.17 | 50 | 6.26 g |

| Hydrazine hydrate (~64% N2H4) | N2H4·H2O | 50.06 | 75 (1.5 eq) | ~3.7 mL |

| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | - | 10 mL |

| Deionized Water | H2O | 18.02 | - | 100 mL |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | 150 mL |

| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 4,4-dimethyl-3-oxopentanenitrile (6.26 g, 50 mmol) and deionized water (100 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (10 mL).

-

Addition of Hydrazine: To the acidic solution, add hydrazine hydrate (~3.7 mL, 75 mmol) dropwise. An exotherm may be observed.

-

Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-tert-butyl-1H-pyrazole as an oil or a low-melting solid.

-

Part 2: Synthesis of 3-tert-butyl-1H-pyrazole Hydrochloride

The formation of the hydrochloride salt is achieved by treating the free base with a solution of hydrogen chloride in a non-polar solvent, which leads to the precipitation of the salt.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Crude 3-tert-butyl-1H-pyrazole | C7H12N2 | 124.18 |

| Diethyl Ether (anhydrous) | (C2H5)2O | 74.12 |

| Hydrogen Chloride solution in Ether (e.g., 2 M) | HCl | 36.46 |

Procedure:

-

Dissolution: Dissolve the crude 3-tert-butyl-1H-pyrazole in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrogen chloride in diethyl ether. A white precipitate of 3-tert-butyl-1H-pyrazole hydrochloride will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

-

Drying: Dry the solid product under vacuum to remove any residual solvent.

Characterization Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 3-tert-butyl-1H-pyrazole | C7H12N2 | 124.18 | Solid | Not specified | 1.24 (s, 9H, t-Bu), 5.74 (s, 1H, H-4)[1] |

| 3-tert-butyl-1H-pyrazole hydrochloride | C7H13ClN2 | 160.64 | White solid | Not specified | Expected shifts downfield compared to the free base due to protonation. |

Mechanism and Scientific Rationale

The synthesis of 3-tert-butyl-1H-pyrazole from 4,4-dimethyl-3-oxopentanenitrile and hydrazine is a classic example of the Knorr pyrazole synthesis. The reaction mechanism can be broken down into the following key steps:

Caption: Key stages in the Knorr pyrazole synthesis.

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The acidic medium catalyzes this step by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then acts as a nucleophile and attacks the nitrile carbon. This intramolecular cyclization forms a five-membered ring intermediate.

-

Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization, followed by the elimination of a molecule of water to yield the stable, aromatic pyrazole ring.

The use of a β-ketonitrile as the 1,3-dicarbonyl equivalent is advantageous as the nitrile group is a good electrophile for the cyclization step. The final product, 3-tert-butyl-1H-pyrazole, is then isolated as its hydrochloride salt to improve its stability and handling properties. Pyrazole hydrochlorides are generally soluble in water.[4]

Safety Precautions

-

Handle concentrated hydrochloric acid and sodium hydroxide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These substances are corrosive.

-

Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a fume hood and away from ignition sources.

References

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from [Link]

-

ResearchGate. (2012). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

- Google Patents. (n.d.). Pyrazole compound and salt and application thereof.

-

RSC Publishing. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Retrieved from [Link]

-

Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyrazole.

-

PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

YouTube. (2020). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole, hydrochloride (1:1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole. Retrieved from [Link]

Sources

The Strategic Application of 3-tert-Butyl-1H-pyrazole Hydrochloride in Modern Organic Synthesis

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of contemporary organic synthesis, the pyrazole scaffold stands as a cornerstone, integral to the architecture of numerous pharmaceuticals and agrochemicals.[1] Among its many derivatives, 3-tert-butyl-1H-pyrazole hydrochloride has emerged as a reagent of significant interest. Its unique steric and electronic properties, conferred by the bulky tert-butyl group, offer distinct advantages in various synthetic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the applications of 3-tert-butyl-1H-pyrazole hydrochloride, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile building block.

The Tert-Butyl Advantage: A Shield for Enhanced Catalysis

The tert-butyl group is more than a mere substituent; it is a strategic tool for modulating reactivity. In the context of pyrazole-based ligands for palladium-catalyzed cross-coupling reactions, its steric bulk plays a crucial role. This bulk can promote the challenging reductive elimination step, which is often the turnover-limiting step in catalytic cycles, thereby enhancing overall catalytic efficiency.[2] Furthermore, the tert-butyl group can shield the catalytically active metal center, preventing the formation of inactive dimeric species and promoting the desired monoligated active species.

Core Applications in Organic Synthesis

The utility of 3-tert-butyl-1H-pyrazole hydrochloride extends across several key areas of organic synthesis, primarily as a versatile ligand precursor for palladium-catalyzed cross-coupling reactions and as a foundational element in the synthesis of complex, biologically active molecules.

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

While specific literature protocols detailing the use of 3-tert-butyl-1H-pyrazole hydrochloride as a ligand in Suzuki-Miyaura and Buchwald-Hartwig amination reactions are not extensively documented, its potential can be inferred from the well-established principles of ligand design in these transformations. The pyrazole moiety provides a strong coordinating nitrogen atom for the palladium center, and the tert-butyl group introduces the aforementioned steric benefits.

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is a staple in the synthesis of biaryl and heteroaryl-aryl compounds.[3][4] The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The ligand plays a critical role in stabilizing the palladium intermediates and facilitating each step of the catalytic cycle.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[5][6] The catalytic cycle is similar to the Suzuki-Miyaura coupling, with an amine replacing the boronic acid derivative in the transmetalation step. The choice of ligand is paramount in achieving high yields and broad substrate scope.

Synthesis of Bioactive Molecules and Pharmaceutical Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1][7] 3-tert-Butyl-1H-pyrazole hydrochloride serves as a valuable starting material for the elaboration of more complex molecules with potential therapeutic applications. The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.

Experimental Protocols

Safety Precautions: 3-tert-Butyl-1H-pyrazole and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8][9]

Protocol 1: General Procedure for the Synthesis of 3-tert-Butyl-1H-pyrazole from tert-Butylhydrazine Hydrochloride

This protocol is adapted from a general procedure for the synthesis of pyrazoles and provides a method for generating the free base of the title compound, which can then be used in subsequent reactions.[10]

Materials:

-

tert-Butylhydrazine hydrochloride

-

3-Aminocrotononitrile

-

2 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ethanol (EtOH)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add tert-butylhydrazine hydrochloride (1.0 equiv).

-

Add 2 M NaOH solution (1.0 equiv) and stir at room temperature until a complete solution is formed (approximately 10 minutes).

-

Add 3-aminocrotononitrile (1.0 equiv) to the solution and continue stirring.

-

Heat the reaction mixture to 90 °C and stir vigorously for 22 hours.

-

Cool the mixture to ambient temperature. The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying of the organic layer over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

Expected Outcome: This procedure yields 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. To obtain 3-tert-butyl-1H-pyrazole, a different starting material than 3-aminocrotononitrile would be required, following a similar condensation-cyclization strategy.

Protocol 2: Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Utilizing a Pyrazole-Type Ligand

This generalized protocol is based on established procedures for Suzuki-Miyaura reactions and can be adapted for the use of 3-tert-butyl-1H-pyrazole as a ligand.[11][12]

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

3-tert-Butyl-1H-pyrazole (as the free base) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, 3-tert-butyl-1H-pyrazole, and the base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by the aryl halide and the arylboronic acid.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | e.g., 85 |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | e.g., 78 |

Note: The yields provided are hypothetical and would need to be determined experimentally.

Protocol 3: Generalized Protocol for a Buchwald-Hartwig Amination Reaction Utilizing a Pyrazole-Type Ligand

This generalized protocol is based on established procedures for Buchwald-Hartwig amination and can be adapted for the use of 3-tert-butyl-1H-pyrazole as a ligand.[5][13]

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

3-tert-Butyl-1H-pyrazole (as the free base) (2-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) (1.2-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium source, 3-tert-butyl-1H-pyrazole, and the base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by the aryl halide and the amine.

-

Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and the Role of the Ligand

The efficacy of palladium-catalyzed cross-coupling reactions is intrinsically linked to the nature of the ligand coordinated to the metal center. The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions can be broadly understood through the following key steps:

Figure 1: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

The 3-tert-butyl-1H-pyrazole ligand, upon coordination to the palladium center, influences each of these steps. The N-donor of the pyrazole ring stabilizes the palladium catalyst, preventing its decomposition. The bulky tert-butyl group is hypothesized to facilitate the reductive elimination step by creating steric pressure that favors the formation of the C-C or C-N bond and the release of the product. This steric hindrance can also prevent the formation of catalytically inactive bridged palladium dimers.

Figure 2: The dual influence of the 3-tert-butyl-1H-pyrazole ligand.

Conclusion

3-tert-Butyl-1H-pyrazole hydrochloride is a valuable and versatile building block in organic synthesis. Its utility as a precursor for sterically demanding ligands in palladium-catalyzed cross-coupling reactions, coupled with its role as a scaffold for bioactive molecules, makes it a reagent of considerable interest for researchers in both academic and industrial settings. The provided generalized protocols, grounded in established chemical principles, offer a starting point for the exploration of this compound's full synthetic potential. Further research into the specific applications of 3-tert-butyl-1H-pyrazole hydrochloride as a ligand is warranted and promises to yield novel and efficient synthetic methodologies.

References

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Semantic Scholar. [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. [Link]

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2005). Journal of Organometallic Chemistry.

-

Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (n.d.). ChemRxiv. [Link]

-

Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube. [Link]

-

Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. (2018). ACS Catalysis. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molecules. [Link]

-

Variable coordination behaviour of pyrazole-containing N,P and N,P(O) ligands towards palladium(II). (2007). Dalton Transactions. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]

-

MSDS of tert-butyl 1H-pyrazole-4-carboxylate. (n.d.). Capot Chemical. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

New asymmetric synthesis of protein farnesyltransferase inhibitors via palladium-catalyzed cross-coupling reactions of 2-iodo-imidazoles. (2005). Organic & Biomolecular Chemistry. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). RSC Advances. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research. [Link]

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. [Link]

-

Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. (n.d.). ChemRxiv. [Link]

-

Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. (2004). Organic Letters. [Link]

-

Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2001). Organic Letters. [Link]

-

Palladium‐Catalyzed Amination of Aryl Halides. (2011). Organic Reactions. [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

Sources

- 1. Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. jocpr.com [jocpr.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-tert-butyl-1H-pyrazole Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyrazole Scaffold and the Significance of the tert-Butyl Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1] The strategic substitution of the pyrazole core is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacological profile. Among the various substituents, the tert-butyl group at the 3-position of the pyrazole ring offers distinct advantages in drug discovery, influencing potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of 3-tert-butyl-1H-pyrazole hydrochloride as a valuable building block in the synthesis of therapeutic agents.

The bulky and lipophilic nature of the tert-butyl group can facilitate strong van der Waals interactions within hydrophobic pockets of target proteins, often leading to enhanced binding affinity.[3] Furthermore, this group can impart metabolic stability by sterically shielding adjacent positions on the pyrazole ring from enzymatic degradation.[4] The hydrochloride salt form of 3-tert-butyl-1H-pyrazole enhances its solubility and handling characteristics, making it an ideal starting material for a variety of synthetic transformations.

Physicochemical Properties of 3-tert-butyl-1H-pyrazole Hydrochloride

The hydrochloride salt of 3-tert-butyl-1H-pyrazole is a white to off-white crystalline solid. Pyrazoles are weakly basic and readily form salts with inorganic acids.[5] The protonation of the pyrazole ring to form the pyrazolium cation can influence its reactivity in subsequent synthetic steps.[5]

| Property | Value | Source |

| Molecular Formula | C₇H₁₃ClN₂ | Inferred |

| Molecular Weight | 160.64 g/mol | Inferred |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Basicity of Pyrazole (pKa) | ~2.5 | [6] |

Synthesis of 3-tert-butyl-1H-pyrazole Hydrochloride: A Protocol

The synthesis of 3-tert-butyl-1H-pyrazole can be achieved through a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For 3-tert-butyl-1H-pyrazole, a suitable starting material is 4,4-dimethyl-3-oxopentanal or its synthetic equivalent. A more direct and commonly used precursor for the tert-butyl group at the 3-position is pinacolone. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.[2]

Protocol 1: Synthesis of 3-tert-butyl-1H-pyrazole and its Hydrochloride Salt

This two-step protocol outlines a general procedure for the synthesis of 3-tert-butyl-1H-pyrazole followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 3-tert-butyl-1H-pyrazole (Free Base)

-

Reaction Principle: This step involves the condensation reaction between a β-ketoaldehyde equivalent derived from pinacolone and hydrazine hydrate.

-

Materials:

-

Pinacolone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of pinacolone (1.0 eq) in toluene, add DMF-DMA (1.2 eq).

-

Heat the mixture at reflux for 12-16 hours, monitoring the reaction by TLC until the pinacolone is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

-

Dissolve the crude enaminone in ethanol and add hydrazine hydrate (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-tert-butyl-1H-pyrazole as a solid.

-

Step 2: Formation of 3-tert-butyl-1H-pyrazole Hydrochloride

-

Reaction Principle: This is an acid-base reaction where the weakly basic pyrazole reacts with hydrochloric acid to form the corresponding salt.[2]

-

Materials:

-

3-tert-butyl-1H-pyrazole (from Step 1)

-

Anhydrous diethyl ether

-

2M HCl in diethyl ether

-

-

Procedure:

-

Dissolve the purified 3-tert-butyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of 3-tert-butyl-1H-pyrazole hydrochloride will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

-

Caption: Synthetic workflow for 3-tert-butyl-1H-pyrazole hydrochloride.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The 3-tert-butyl-1H-pyrazole scaffold is a key component in the design of various kinase inhibitors. The tert-butyl group often occupies a hydrophobic pocket in the ATP-binding site of kinases, contributing significantly to the inhibitor's potency and selectivity.[3]

Case Study: The Role of the tert-Butyl Group in p38 MAP Kinase Inhibition

The potent and selective p38 MAP kinase inhibitor, BIRB 796, features a 5-tert-butyl-pyrazole moiety. Structure-activity relationship (SAR) studies have revealed that the tert-butyl group is a critical binding element, occupying a lipophilic domain within the kinase that becomes accessible upon a conformational change of the activation loop.[3] This interaction is crucial for the high binding affinity of the inhibitor.[3]

Caption: Role of the tert-butyl group in kinase inhibitor binding.

Protocol 2: N-Arylation of 3-tert-butyl-1H-pyrazole via Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of 3-tert-butyl-1H-pyrazole, a common step in the synthesis of many kinase inhibitors.

-

Reaction Principle: A palladium-catalyzed cross-coupling reaction between the pyrazole and an aryl halide.

-

Materials:

-

3-tert-butyl-1H-pyrazole hydrochloride

-

Aryl bromide or chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

-

Anhydrous dioxane or toluene

-

-

Procedure:

-

To an oven-dried reaction vessel, add 3-tert-butyl-1H-pyrazole hydrochloride (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous dioxane or toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-aryl-3-tert-butyl-pyrazole.

-

Application in the Synthesis of GPCR Modulators

The 3-tert-butyl-1H-pyrazole moiety is also found in compounds targeting G-protein coupled receptors (GPCRs). For instance, pyrazole derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-Functionalization of a Halogenated 3-tert-butyl-pyrazole

This protocol outlines a general procedure for the C-C bond formation at a halogenated position of a 3-tert-butyl-pyrazole derivative, a key step in building more complex molecules targeting GPCRs. This assumes a prior halogenation step (e.g., at the C4 or C5 position) of the pyrazole ring.

-

Reaction Principle: A palladium-catalyzed cross-coupling reaction between a halo-pyrazole and a boronic acid or ester.

-

Materials:

-

Bromo-3-tert-butyl-1H-pyrazole derivative

-

Aryl or heteroaryl boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) or a similar Pd catalyst

-

Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

-

A mixture of toluene and water (or dioxane/water)

-

-

Procedure:

-

In a reaction vessel, combine the bromo-3-tert-butyl-1H-pyrazole derivative (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the C-arylated 3-tert-butyl-pyrazole.

-

Conclusion

3-tert-butyl-1H-pyrazole hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged pyrazole scaffold and a sterically demanding, lipophilic tert-butyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols outlined in this guide provide a starting point for the incorporation of this important synthon into drug discovery programs targeting a wide range of diseases.

References

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and medicinal applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879.

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

- Google Patents. (2020).

-

MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

- Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.

-

NIH National Center for Biotechnology Information. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

NIH National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. [Link]

-

NIH National Center for Biotechnology Information. (2017). 1,3,5-Trisubstituted Pyrazoles as Potent Negative Allosteric Modulators of the mGlu2/3 Receptors. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

NIH National Center for Biotechnology Information. (2010). Prolonged and tunable residence time using reversible covalent kinase inhibitors. [Link]

-

Promega Connections. (2022). Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

NIH National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. [Link]

-

University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. [Link]

-

NIH National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

NIH National Center for Biotechnology Information. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]

-

ResearchGate. (2019). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. [Link]

-

ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

-

MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

NIH National Center for Biotechnology Information. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

- Google Patents. (1980).

-

Hypha Discovery Blogs. (2022). Metabolism of t-butyl groups in drugs. [Link]

-

ResearchGate. (2022). Impact of Target Turnover on the Translation of Drug-Target Residence Time to Time-Dependent Antibacterial Activity. [Link]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pjps.pk [pjps.pk]

- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: The Role of 3-tert-butyl-1H-pyrazole hydrochloride in Modern Kinase Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2][3] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][3] This document provides a detailed guide on the application of 3-tert-butyl-1H-pyrazole hydrochloride as a foundational tool in kinase inhibitor screening campaigns. We will explore its utility as both a fragment for initial hit discovery and a scaffold for library development. This guide provides the scientific rationale, detailed experimental protocols for biochemical and cell-based assays, and data interpretation frameworks to empower researchers in their drug discovery efforts.

The Scientific Rationale: Pyrazole as a Privileged Kinase-Targeting Scaffold

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its prevalence in clinically successful kinase inhibitors stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited for inhibitor binding.[4][5] The tert-butyl group on the 3-position of the pyrazole ring can provide steric bulk, potentially influencing selectivity by probing specific sub-pockets within the active site.

While 3-tert-butyl-1H-pyrazole hydrochloride itself may not be a potent inhibitor against a wide range of kinases, its value in a screening context is multifaceted:

-

Fragment-Based Screening: It serves as an excellent starting point for fragment-based drug discovery (FBDD). Identifying low-affinity interactions of this fragment can provide crucial structural information for elaborating more potent and selective lead compounds.

-

Scaffold for Library Synthesis: It is a versatile building block for the synthesis of diverse pyrazole-based compound libraries. Modifications at other positions of the pyrazole ring can dramatically alter the selectivity and potency profile of the resulting molecules.[6]

-

Negative Control: In assays screening more complex pyrazole-containing compounds, 3-tert-butyl-1H-pyrazole hydrochloride can serve as a valuable negative or baseline control to dissect the contribution of the core scaffold versus other functional groups.

The overall goal is to leverage this simple, yet powerful, chemical entity to uncover novel kinase inhibitors. The following protocols are designed to be robust and adaptable for screening 3-tert-butyl-1H-pyrazole hydrochloride and its derivatives.

Getting Started: Compound Handling and Safety

Proper handling of any chemical reagent is paramount for experimental success and personal safety.

Storage and Stability: 3-tert-butyl-1H-pyrazole hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[7][8] For experimental use, prepare fresh stock solutions in an appropriate solvent, such as DMSO. It is advisable to perform a solubility test to determine the maximum stock concentration.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][9]

-

Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[8][9]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[7][9][10]

Biochemical Screening: Direct Measurement of Kinase Activity

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[11] They are ideal for primary screening to identify compounds that directly interact with the kinase of interest. A luminescence-based ADP detection assay is a widely used, robust, and sensitive method.[2][11][12]

Principle of the Luminescence-Based ADP Detection Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] The assay is performed in two steps: first, the kinase reaction is allowed to proceed in the presence of the test compound. Second, a detection reagent is added that simultaneously stops the kinase reaction and converts the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the ADP produced and thus to the kinase activity.[11] A potent inhibitor will result in less ADP, leading to a lower luminescent signal.[11]

Workflow for Biochemical Kinase Inhibition Screening

Caption: General workflow for a cell-based TR-FRET phosphorylation assay.

Detailed Protocol: Cell-Based TR-FRET Phosphorylation Assay

This protocol provides a framework for measuring the inhibition of a target kinase by assessing the phosphorylation of its direct downstream substrate.

Materials:

-

Cell line expressing the target kinase and substrate.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Agonist/stimulant to activate the pathway (e.g., EGF, PDGF).

-

3-tert-butyl-1H-pyrazole hydrochloride.

-

Cell lysis buffer.

-

TR-FRET detection kit with a pair of antibodies: one for the total substrate protein (labeled with a donor fluorophore, e.g., Europium) and one specific to the phosphorylated form of the substrate (labeled with an acceptor fluorophore). [13]* Tissue culture-treated plates and assay plates.

-

Plate reader capable of TR-FRET measurements.

Protocol Steps:

-

Cell Seeding:

-

Seed cells into a 96-well tissue culture plate at a density that will result in an 80-90% confluent monolayer after 24 hours.

-

Incubate at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

The next day, gently remove the culture medium. If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Prepare serial dilutions of 3-tert-butyl-1H-pyrazole hydrochloride in the appropriate cell culture medium (e.g., low-serum).

-

Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.

-

-

Pathway Stimulation:

-

Prepare the agonist solution at the desired concentration in culture medium.

-

Add the agonist to the wells (except for the unstimulated control wells) and incubate for the optimal time to induce substrate phosphorylation (e.g., 10-30 minutes at 37°C).

-

-

Cell Lysis:

-

Aspirate the medium and add cell lysis buffer to each well.

-

Incubate on a plate shaker for 10-15 minutes at room temperature to ensure complete lysis.

-

-

TR-FRET Detection:

-

Transfer the cell lysates to a 384-well assay plate.

-

Prepare the TR-FRET antibody mix (donor and acceptor antibodies) in detection buffer according to the manufacturer's protocol.

-

Add the antibody mix to each well containing the lysate.

-

Incubate for the recommended time (e.g., 2 hours to overnight) to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (for the donor and acceptor).

-

Data Analysis and Interpretation

-

Calculate TR-FRET Ratio: The ratio of the acceptor signal to the donor signal is calculated. This ratio corrects for variations in cell number and other experimental variables.

-

Calculate Percent Inhibition: Use the TR-FRET ratios to calculate the percent inhibition as described in the biochemical assay section.

-

Determine Cellular IC₅₀: Plot the percent inhibition against the compound concentration to determine the IC₅₀ in a cellular context.

| Parameter | Recommended Action | Rationale |

| Cell Density | Optimize for 80-90% confluency | Ensures a robust signal and healthy cell monolayer. |

| Serum Starvation | Optional, but recommended | Reduces basal phosphorylation levels, increasing the assay window. |

| Agonist Concentration | Use EC₈₀ concentration | Provides a strong but not oversaturated signal, ensuring sensitivity to inhibition. |

| Lysis Buffer | Use manufacturer-recommended buffer | Ensures compatibility with the detection antibodies and reagents. |

Conclusion and Future Directions

The application of 3-tert-butyl-1H-pyrazole hydrochloride in kinase inhibitor screening, particularly within a fragment-based or library development context, represents a strategic approach to drug discovery. The protocols detailed here for both biochemical and cell-based screening provide a robust framework for identifying and characterizing novel kinase inhibitors derived from this privileged scaffold. By systematically applying these methods, researchers can effectively screen for initial hits, validate their cellular activity, and generate the crucial data needed to drive medicinal chemistry efforts toward more potent and selective therapeutic candidates.

References

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). PubMed Central. Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). NIH. Retrieved from [Link]

-

Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (n.d.). PubMed. Retrieved from [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Retrieved from [Link]

-

Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (n.d.). PubMed. Retrieved from [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (n.d.). NIH. Retrieved from [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). NIH. Retrieved from [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved from [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

-

SAFETY DATA SHEET. (2010). Thermo Fisher Scientific. Retrieved from [Link]

-

Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]

-

Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.). PubMed. Retrieved from [Link]

-

Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

MSDS of tert-butyl 1H-pyrazole-4-carboxylate. (n.d.). Capot Chemical. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. capotchem.com [capotchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 13. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for the Development of Anti-Cancer Agents Utilizing a 3-tert-Butyl-Pyrazole Scaffold

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of anti-cancer agents based on the 3-tert-butyl-pyrazole scaffold. This privileged structure has demonstrated significant potential in the development of targeted cancer therapies, particularly as kinase inhibitors.

Introduction: The 3-tert-Butyl-Pyrazole Scaffold as a Privileged Moiety in Oncology

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which has been extensively explored in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1] The incorporation of a bulky tert-butyl group at the 3-position of the pyrazole ring has proven to be a critical design element in the development of potent and selective kinase inhibitors.[2] This substituent can occupy a lipophilic pocket in the ATP-binding site of various kinases, contributing to high binding affinity and selectivity.[2]

One of the most notable examples of a drug candidate featuring this scaffold is BIRB 796 (Doramapimod), a potent and allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK signaling pathway is implicated in a variety of cellular processes relevant to cancer, including inflammation, cell proliferation, and apoptosis.[2][4] The successful development of BIRB 796 has highlighted the therapeutic potential of the 3-tert-butyl-pyrazole scaffold and has spurred further research into its application for the development of novel anti-cancer agents targeting a range of kinases.[2]

This guide will provide a detailed overview of the synthetic strategies to access functionalized 3-tert-butyl-pyrazole derivatives, protocols for their biological evaluation, and an in-depth look at their mechanism of action, with a focus on p38 MAPK inhibition.

Synthesis of 3-tert-Butyl-Pyrazole Derivatives

A versatile and efficient method for the synthesis of the 3-tert-butyl-pyrazole core and its derivatives is crucial for exploring the structure-activity relationship (SAR) and developing novel anti-cancer agents. The following protocols outline a general approach for the synthesis of functionalized 3-tert-butyl-pyrazoles.

General Synthetic Scheme

The synthesis of 1,5-diaryl-3-tert-butyl-pyrazoles typically involves the cyclocondensation of a 1,3-diketone with a substituted hydrazine. A general synthetic route is depicted below:

Sources

- 1. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

Use of 3-tert-butyl-1H-pyrazole hydrochloride as a ligand in catalysis

Application Note: 3-tert-butyl-1H-pyrazole Hydrochloride in Catalysis

Executive Summary

3-tert-butyl-1H-pyrazole hydrochloride (CAS: 5931-50-0 for free base; salt forms vary) is the shelf-stable precursor to 3-tert-butylpyrazole (Hpz

Unlike simple pyrazoles that often bridge metal centers to form unreactive polymers, the bulky tert-butyl group inhibits bridging, forcing the formation of monomeric, coordinatively unsaturated metal centers .[1] This feature is critical for:

-

Biomimetic Oxidation: Stabilizing reactive Cu(I)/Cu(II) intermediates.

-

Ligand Synthesis: Serving as the essential building block for Scorpionate (Tp

) and Pincer ligands. -

Cross-Coupling: Modulating the electrophilicity of Pd centers in Suzuki-Miyaura type reactions.

Strategic Analysis: The "Steric Shield" Effect

The utility of this ligand rests on its ability to create a "protective pocket" around a metal center.

-

Electronic Profile: Pyrazoles are moderate

-donors and weak -

Steric Profile: The tert-butyl group exerts a cone angle influence that prevents the formation of thermodynamically stable but kinetically inert polynuclear clusters (e.g.,

).

Mechanism of Action Diagram

Figure 1: The steric bulk of the tert-butyl group (R=t-Bu) is the molecular switch that favors active monomeric species over inert clusters.

Experimental Protocols

Protocol A: Ligand Activation (Salt Neutralization)

The hydrochloride salt must be converted to the free base before coordination.

Reagents:

-

3-tert-butyl-1H-pyrazole hydrochloride (1.0 eq)[1]

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Dichloromethane (DCM) or Diethyl Ether

-

Distilled Water

Step-by-Step:

-

Dissolution: Dissolve the hydrochloride salt in a minimum amount of water (approx. 5 mL/g).

-

Neutralization: Slowly add 2M NaOH solution while stirring until the pH reaches ~10-11. The free base (3-tert-butylpyrazole) will precipitate or oil out.

-

Extraction: Extract the aqueous mixture with DCM (

mL). -

Drying: Dry the combined organic layers over anhydrous MgSO

. -

Isolation: Filter and remove solvent under reduced pressure.

Protocol B: Synthesis of Potassium Tris(3-tert-butylpyrazolyl)borate (KTp )

The "Scorpionate" ligand is the most high-impact derivative of this compound, used widely in C-H activation.[1]

Reagents:

-

3-tert-butylpyrazole (Free Base from Protocol A) (3.0 eq)[1]

-

Potassium Borohydride (KBH

) (1.0 eq) -

Solvent: Anisole or high-boiling ether (diglyme).[1]

Step-by-Step:

-

Setup: Equip a Schlenk flask with a reflux condenser and gas outlet (to monitor H

evolution). -

Mixing: Combine 3-tert-butylpyrazole and KBH

in the solvent. -

Heating: Heat the mixture to reflux (approx. 140-160 °C).

-

Observation: Hydrogen gas evolution will be vigorous initially.[1]

-

-

Monitoring: Continue reflux until H

evolution ceases (approx. 24-48 hours). The high temperature is required to force the steric crowding of three bulky pyrazoles onto the small boron center. -

Workup: Cool to room temperature. The product, KTp

, usually precipitates.[1] -

Purification: Wash with hot toluene to remove unreacted pyrazole.[1]

-

Validation:

H NMR (DMSO-d

Protocol C: In-Situ Generation for Copper-Catalyzed Oxidation

Direct use of the monodentate ligand for oxidation of catechols (biomimetic catalysis).

Reagents:

-

Cu(OAc)

H -

Solvent: Methanol (MeOH)

Step-by-Step:

-

Catalyst Formation: In a vial, dissolve Cu(OAc)

(0.05 mmol) in MeOH (2 mL). Add 3-tert-butylpyrazole (0.10 mmol).[1] Stir for 15 mins.-

Color Change: Solution typically deepens in blue/green intensity, indicating coordination.[1]

-

-

Reaction: Add the substrate DTBC (1.0 mmol) to the catalyst solution.

-

Conditions: Stir open to air (balloon of O

optional for kinetics) at Room Temperature. -

Monitoring: Monitor the formation of 3,5-di-tert-butyl-o-quinone (DTBQ) by UV-Vis spectroscopy (absorption band at ~400 nm).

-

Logic: The bulky ligand prevents the formation of inactive bis(

-hydroxo)dicopper(II) species, maintaining the active monomeric Cu species.

Data Summary: Ligand Performance

| Parameter | Value / Description | Impact on Catalysis |

| Cone Angle | Approx. 170-180° (in Tp form) | Creates a "tetrahedral pocket" protecting the metal center. |

| pKa (Free Base) | ~14.0 (estimated) | Strong enough |

| Coordination Mode | Prevents bridging ( | |

| Solubility (HCl Salt) | Water, Methanol | Easy handling/storage.[1] |

| Solubility (Free Base) | DCM, Toluene, THF | Compatible with standard organic synthesis solvents.[1] |

References

-

Synthesis and Isomerization of Pd Clusters

-

Copper Oxidation Catalysis

- Title: Molecular structure and catechol oxidase activity of a new copper(I)

- Source:Journal of Inorganic Biochemistry (via PubMed).

-

URL:[Link]

-

Tp Ligand Synthesis (General Protocol Reference)

-

Palladium Cross-Coupling Context

- Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.

- Source:Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

Sources

- 1. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine [mdpi.com]

- 2. Reactions of copper(II) salts with 3[5]-tert-butylpyrazole: double-cubane complexes with bound exogenous anions, and a novel pyrazole coordination mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular structure and catechol oxidase activity of a new copper(I) complex with sterically crowded monodentate N-donor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heteropolynuclear palladium complexes with pyrazolate and its 3-tert-butyl derivatives: the effect of heterometal ions on the rate of isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental procedure for N-alkylation of 3-tert-butyl-1H-pyrazole

Application Note: Optimizing Regioselectivity in the N-Alkylation of 3-tert-butyl-1H-pyrazole

Executive Summary

The 3-tert-butyl-1H-pyrazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., B-Raf inhibitors) and agrochemicals due to its lipophilicity and metabolic stability. However, the functionalization of this scaffold presents a classic regioselectivity challenge.[1] The annular tautomerism of the pyrazole ring (

This Application Note provides a definitive guide to controlling this regiochemistry. We present two validated protocols: a robust Cesium Carbonate-Mediated Alkylation for general scale-up and a Mitsunobu Protocol for high-fidelity regiocontrol with alcohol substrates. Critical analytical methods for distinguishing isomers via NOESY NMR are also detailed.

Mechanistic Grounding: The Steric-Electronic Conflict

To control the reaction, one must understand the competing forces at play. 3-tert-butyl-1H-pyrazole exists in equilibrium with 5-tert-butyl-1H-pyrazole.

-

Thermodynamic/Steric Control: The tert-butyl group is bulky. Alkylation at the nitrogen adjacent to this group (forming the 1,5-isomer) is sterically disfavored. Consequently, the 1,3-isomer (1-alkyl-3-tert-butylpyrazole) is generally the thermodynamic product.

-

Kinetic/Electronic Control: While sterics favor the 1,3-isomer, small electrophiles (e.g., methyl iodide) or specific solvent effects can lead to significant formation of the 1,5-isomer (up to 20-30% in unoptimized conditions).

Figure 1: Tautomerism and Regiochemical Pathways

Caption: Pathway A minimizes steric clash between the incoming electrophile and the tert-butyl group, leading to the 1,3-isomer.

Experimental Protocols

Method A: Cesium Carbonate-Mediated Alkylation ( )

Best for: Alkyl halides, mesylates, and scale-up reactions.

Rationale: Cesium carbonate (

Reagents:

-

Substrate: 3-tert-butyl-1H-pyrazole (1.0 equiv)

-

Alkylating Agent: Alkyl bromide/iodide (1.1 equiv)

-

Base:

(1.5 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-tert-butyl-1H-pyrazole (1.0 equiv) and anhydrous MeCN.

-

Deprotonation: Add

(1.5 equiv) in a single portion. Stir at room temperature (RT) for 30 minutes to ensure formation of the pyrazolate anion. -

Addition: Dropwise add the alkyl halide (1.1 equiv).

-

Note: For highly reactive electrophiles (e.g., MeI, Benzyl bromide), cool to 0°C during addition to prevent kinetic trapping of the minor isomer.

-

-

Reaction: Stir at RT. Monitor by TLC or LCMS. Most reactions complete within 2–4 hours.

-

Optimization: If the reaction is sluggish, heat to 60°C. Higher temperatures generally favor the thermodynamic (1,3) product.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The 1,3-isomer is typically less polar (higher

) than the 1,5-isomer due to the shielding of the nitrogen lone pair by the tert-butyl group in the 1,5-isomer (making the 1,5-isomer more basic/polar in interaction with silica).

Method B: Mitsunobu Alkylation

Best for: Primary/Secondary Alcohols and maximizing regioselectivity.[2] Rationale: The Mitsunobu reaction typically proceeds via a bulky triphenylphosphonium intermediate. The extreme steric bulk of this intermediate makes attack at the nitrogen adjacent to the tert-butyl group (N2) highly unfavorable, often resulting in >95:5 regioselectivity for the 1,3-isomer.

Reagents:

-

Substrate: 3-tert-butyl-1H-pyrazole (1.0 equiv)

-

Alcohol (R-OH): 1.1 equiv

-

Phosphine:

(1.2 equiv) -

Azodicarboxylate: DIAD or DBAD (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene

Protocol:

-

Setup: Dissolve 3-tert-butyl-1H-pyrazole (1.0 equiv), the alcohol (1.1 equiv), and

(1.2 equiv) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[2][3] -

Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Workup: Concentrate the solvent.

-

Purification: Triturate with cold diethyl ether/hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via flash chromatography.

Analytical Validation: Distinguishing Isomers

Correct structural assignment is critical. Do not rely solely on LCMS, as isomers have identical masses.

Table 1: Diagnostic NMR Signatures

| Feature | 1,3-Isomer (Major) | 1,5-Isomer (Minor) |

| Structure | 1-alkyl-3-tert-butylpyrazole | 1-alkyl-5-tert-butylpyrazole |

| Steric Environment | Alkyl group is Far from t-Bu | Alkyl group is Next to t-Bu |

| 1H NMR (NOESY) | NO Cross-peak between N-CH and t-Bu | Strong Cross-peak between N-CH and t-Bu |

| 13C NMR (C3/C5) | C3 (bearing t-Bu) typically ~160 ppm | C5 (bearing t-Bu) typically shifted upfield |

| TLC ( | Higher (Less Polar) | Lower (More Polar) |

Figure 2: Analytical Workflow

Caption: Standard workflow to confirm regiochemistry. NOESY is the definitive confirmation step.

Troubleshooting & Optimization

-

Problem: Low Regioselectivity (Ratio < 4:1).

-

Solution: Switch solvent to Toluene or Xylene and heat to reflux. Higher temperatures drive the thermodynamic equilibrium toward the 1,3-isomer. Alternatively, use the Mitsunobu condition if the alkyl group can be derived from an alcohol.

-

-

Problem: Poor Conversion.

-

Solution: Ensure the alkyl halide is not degraded. Add a catalytic amount (10 mol%) of NaI (Finkelstein condition) if using alkyl bromides/chlorides to generate the more reactive iodide in situ.

-

-